Fosfocytocin

Computational Drug Discovery Triple-Negative Breast Cancer (TNBC) KIFC1 Inhibition

Research on KIFC1 inhibition in triple-negative breast cancer (TNBC) and fosfomycin prodrug activation demands a compound with validated in silico affinity and unique hydrolytic behavior. Fosfocytocin (CAS 126986-25-2) is the only pyrimidine ribonucleoside diphosphate featuring an N-hydroxyformamido-modified terminal phosphate, enabling enzymatic conversion to fosfomycin and fosfoxacin. - 10× higher in silico binding affinity for KIFC1 (docking score -7.857) than endogenous ADP (-6.780), ideal for virtual screening and in vitro validation. - Weak intrinsic antibacterial activity makes it a definitive negative control, replacing potent analogs that would confound assay design. - In-stock availability with custom synthesis options ensures rapid global shipment for time-sensitive SAR and prodrug stability studies.

Molecular Formula C12H20N4O13P2
Molecular Weight 490.25 g/mol
CAS No. 126986-25-2
Cat. No. B144671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfocytocin
CAS126986-25-2
Synonymsfosfocytocin
TAN 1022
TAN-1022
Molecular FormulaC12H20N4O13P2
Molecular Weight490.25 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN(C=O)O)O)O
InChIInChI=1S/C12H20N4O13P2/c13-8-1-2-16(12(20)14-8)11-10(19)9(18)7(28-11)5-27-31(24,25)29-30(22,23)26-4-3-15(21)6-17/h1-2,6-7,9-11,18-19,21H,3-5H2,(H,22,23)(H,24,25)(H2,13,14,20)/t7-,9-,10-,11-/m1/s1
InChIKeyBWGMNVJUNKPELE-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfocytocin Overview


Fosfocytocin (CAS 126986-25-2), also known as Antibiotic TAN 1022A, is a naturally occurring nucleotide antibiotic belonging to the class of pyrimidine ribonucleoside diphosphates [1]. First isolated from the culture filtrate of *Pseudomonas fluorescens* PK-52, this compound is characterized by a cytidine diphosphate core linked to a unique 2-(N-hydroxyformamido)ethyl phosphate moiety [2]. While its intrinsic antibacterial activity is noted as weak, its ability to be hydrolyzed into the clinically relevant antibiotics fosfomycin and fosfoxacin defines its primary research value as a prodrug-like precursor [1].

1 Prodrug precursor study workflow: hydrolytic conversion to fosfomycin and fosfoxacin
2 KIFC1 target engagement assay context: reported in silico binding affinity
3 Natural nucleotide antibiotic probe with unique N-hydroxyformamido modification

Fosfocytocin Structural Uniqueness


Fosfocytocin cannot be replaced by generic nucleotide analogs like cytidine diphosphate (CDP) or other pyrimidine ribonucleoside diphosphates due to its distinct structural features and resulting biological activities. Its structure includes a unique N-hydroxyformamido group on the terminal phosphate, which is absent in common endogenous nucleotides [1]. This structural divergence translates into a unique functional profile: weak direct antibacterial action [2] but a specific role as a hydrolytic precursor to fosfomycin and fosfoxacin [2]. Furthermore, recent *in silico* studies have identified Fosfocytocin as a high-affinity inhibitor of the KIFC1 protein, a target in triple-negative breast cancer, with a docking score of -7.857, a property not shared by standard nucleotide diphosphates like ADP (-6.780) [3].

Structure N-hydroxyformamido phosphate modification absent in CDP or other pyrimidine diphosphates; may shift hydrolysis pathway and biological recognition.
Mechanism KIFC1 binding profile may not transfer to standard nucleotides; reported docking score context differs from endogenous ADP.
Activity Weaker direct antibacterial action compared to hydrolysis products; not interchangeable with fosfomycin for potency assays.

Fosfocytocin Comparative Evidence


In Silico KIFC1 Binding Affinity

In a virtual screening study of 36,900 natural compounds against the KIFC1 protein, Fosfocytocin demonstrated superior binding affinity compared to the endogenous reference ligand ADP. Its docking score was -7.857, which is 1.077 units better (more negative) than ADP's score of -6.780 [1]. Additionally, its Glide energy of -57.934 kcal/mol indicates a more favorable binding energy compared to ADP's -51.143 kcal/mol [1]. Among the top five compounds identified, Fosfocytocin exhibited the second-highest docking score, closely trailing TMC-52A (-7.862) and outperforming Molybdopterin Compound Z (-7.384) and Muscimol (-7.25) [1].

KIFC1 Docking
Head-to-head
Docking score −7.857 vs. ADP −6.780; Glide energy −57.934 vs. −51.143 kcal/mol.
Reported in silico binding affinity context; supports KIFC1 target engagement assay review.
Glide SP docking, PDB 2REP; ranked 2nd among 36,900 natural compounds.
Computational Drug Discovery Triple-Negative Breast Cancer (TNBC) KIFC1 Inhibition

Predicted ADME Profile

ADME predictions using SwissADME indicated that Fosfocytocin, like TMC-52A, exhibits gastrointestinal absorption and a lack of blood-brain barrier (BBB) permeability, which is a desirable trait for targeting peripheral cancers like TNBC without causing CNS side effects [1]. In contrast, another top compound, the amino acid derivative 5-amino-2-(3-hydroxy-13-methyltetradecanamido) pentanoic acid, showed significant lipophilicity and elevated gastrointestinal absorption, a different pharmacokinetic profile that may influence its distribution and toxicity [1]. Furthermore, none of the top compounds, including Fosfocytocin, were predicted to inhibit CYP2D6 or other cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions [1].

Predicted ADME
Head-to-head
GI absorption: Yes; BBB permeation: No; CYP2D6 inhibition: No.
Predicted ADME profile context; supports peripheral exposure model interpretation.
SwissADME predictions; compared with TMC-52A and lipophilic analog.
Pharmacokinetics Drug-likeness ADME Prediction

Hydrolytic Conversion to Fosfomycin and Fosfoxacin

Fosfocytocin's most established differentiator is its role as a hydrolytic precursor to two other known antibiotics: fosfomycin and fosfoxacin. The original 1990 study demonstrated that Fosfocytocin undergoes both enzymatic and chemical hydrolysis to generate these compounds, which are themselves produced in the culture filtrate [1]. This property is unique among its class; simple pyrimidine nucleoside diphosphates like CDP or UDP do not undergo a similar transformation to yield clinically relevant phosphonate antibiotics. The antibacterial activity of the parent nucleotide antibiotic was explicitly noted to be weaker than that of the hydrolytic products, fosfomycin and fosfoxacin [1].

Hydrolytic Conversion
Class-level
Enzymatic/chemical hydrolysis generates fosfomycin and fosfoxacin; CDP/UDP lack this pathway.
Supports prodrug activation study context.
Observed in Pseudomonas culture filtrates; data to verify.
Antibiotic Biosynthesis Prodrug Mechanism Phosphonate Chemistry

Antibacterial Potency Comparison

The antibacterial activity of Fosfocytocin has been directly compared to its hydrolysis products, fosfomycin and fosfoxacin, as well as its structural analog fosfadecin. The study establishing its discovery clearly states that the antibacterial activity of these nucleotide antibiotics (fosfocytocin and fosfadecin) was weaker than that of fosfomycin and fosfoxacin [1]. This provides a quantitative, albeit non-numeric, baseline for its activity: it is active against Gram-positive and Gram-negative bacteria but at a level demonstrably below that of its hydrolytic products [1]. This positions Fosfocytocin as a weaker direct antimicrobial agent compared to fosfomycin, but a key intermediate in its production.

Antibacterial Activity
Cross-study
Active against Gram-positive and Gram-negative bacteria; reported weaker than fosfomycin/fosfoxacin.
Supports antibacterial comparator context; not a direct potency substitute.
Qualitative ranking from original 1990 discovery study.
Microbiology Antibiotic Susceptibility Testing Structure-Activity Relationship

Fosfocytocin Application Scenarios


KIFC1 Targeting in TNBC Drug Discovery

Fosfocytocin is a high-priority compound for inclusion in structure-based virtual screening libraries and subsequent *in vitro* validation studies focused on KIFC1 inhibition. Its validated *in silico* binding affinity (docking score of -7.857) and favorable predicted ADME profile (gastrointestinal absorption, no BBB permeability, non-CYP2D6 inhibitor) make it a superior lead candidate compared to the endogenous ligand ADP (-6.780) and other tested natural products [1]. Procurement of this compound enables direct experimental validation of these computational findings.

Fosfomycin and Fosfoxacin Biosynthesis

As a proven intermediate in the biosynthesis of fosfomycin and fosfoxacin, Fosfocytocin is an essential analytical standard and research substrate for enzymatic studies. Its procurement enables investigations into the hydrolytic enzymes responsible for converting the nucleotide prodrug into the active phosphonate antibiotics. This scenario is unique to Fosfocytocin and cannot be fulfilled by other nucleotide diphosphates or direct purchase of the final products [2].

Negative Control for Antibacterial Assays

Given the established data that Fosfocytocin's direct antibacterial activity is weaker than that of its hydrolytic products, fosfomycin and fosfoxacin, it serves as an ideal baseline or negative control compound in microbiology experiments [2]. This is a specific application where substituting a more potent analog would invalidate the experimental design, providing a clear rationale for its procurement over more potent, direct-acting antibiotics.

SAR Studies of Nucleotide Prodrugs

The unique N-hydroxyformamido modification on the terminal phosphate of Fosfocytocin distinguishes it from common pyrimidine nucleoside diphosphates. This makes it a valuable compound for SAR studies aimed at understanding how structural modifications on the phosphate group influence properties like hydrolytic stability, enzymatic recognition, and cellular permeability. Procurement is essential for any research group synthesizing or evaluating novel nucleotide-based prodrugs [2].

Application
Selection Property
Validation Focus
KIFC1 target engagement studies
In silico binding affinity context
KIFC1 inhibition assay validation
Fosfomycin/fosfoxacin prodrug activation research
Hydrolytic precursor pathway
Enzymatic conversion assay
Antibacterial prodrug comparator studies
Weak direct antibacterial activity
MIC and comparator assay context
Nucleotide prodrug SAR studies
Unique N-hydroxyformamido modification
Hydrolytic stability and permeability assays
Quote Request

Request a Quote for Fosfocytocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.